Cas no 1330755-83-3 (5-bromo-N-methylisoquinolin-1-amine)

5-bromo-N-methylisoquinolin-1-amine Chemical and Physical Properties
Names and Identifiers
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- (5-Bromo-isoquinolin-1-yl)-methyl-amine
- 5-Bromo-N-methyl-1-isoquinolinamine
- 5-bromo-N-methylisoquinolin-1-amine
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- Inchi: 1S/C10H9BrN2/c1-12-10-8-3-2-4-9(11)7(8)5-6-13-10/h2-6H,1H3,(H,12,13)
- InChI Key: QDBRTYYWVUAOSW-UHFFFAOYSA-N
- SMILES: C1(NC)C2=C(C(Br)=CC=C2)C=CN=1
5-bromo-N-methylisoquinolin-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM447762-250mg |
(5-BROMO-ISOQUINOLIN-1-YL)-METHYL-AMINE |
1330755-83-3 | 95%+ | 250mg |
$353 | 2024-08-02 | |
Chemenu | CM447762-500mg |
(5-BROMO-ISOQUINOLIN-1-YL)-METHYL-AMINE |
1330755-83-3 | 95%+ | 500mg |
$648 | 2024-08-02 | |
Chemenu | CM447762-1g |
(5-BROMO-ISOQUINOLIN-1-YL)-METHYL-AMINE |
1330755-83-3 | 95%+ | 1g |
$822 | 2024-08-02 | |
Enamine | EN300-1654637-5000mg |
5-bromo-N-methylisoquinolin-1-amine |
1330755-83-3 | 5000mg |
$2152.0 | 2023-09-21 | ||
Enamine | EN300-1654637-10.0g |
5-bromo-N-methylisoquinolin-1-amine |
1330755-83-3 | 10g |
$3191.0 | 2023-06-06 | ||
1PlusChem | 1P01DVQ4-5g |
(5-BROMO-ISOQUINOLIN-1-YL)-METHYL-AMINE |
1330755-83-3 | 95% | 5g |
$2722.00 | 2023-12-22 | |
1PlusChem | 1P01DVQ4-50mg |
(5-BROMO-ISOQUINOLIN-1-YL)-METHYL-AMINE |
1330755-83-3 | 95% | 50mg |
$269.00 | 2023-12-22 | |
Enamine | EN300-1654637-0.1g |
5-bromo-N-methylisoquinolin-1-amine |
1330755-83-3 | 0.1g |
$257.0 | 2023-06-06 | ||
Enamine | EN300-1654637-100mg |
5-bromo-N-methylisoquinolin-1-amine |
1330755-83-3 | 100mg |
$257.0 | 2023-09-21 | ||
1PlusChem | 1P01DVQ4-100mg |
(5-BROMO-ISOQUINOLIN-1-YL)-METHYL-AMINE |
1330755-83-3 | 95% | 100mg |
$369.00 | 2023-12-22 |
5-bromo-N-methylisoquinolin-1-amine Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on 5-bromo-N-methylisoquinolin-1-amine
5-Bromo-N-Methylisoquinolin-1-amine (CAS No. 1330755-83-3): A Comprehensive Overview
5-Bromo-N-methylisoquinolin-1-amine (CAS No. 1330755-83-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of the bromine and methyl groups in its structure imparts unique chemical and biological characteristics that make it a valuable candidate for various therapeutic applications.
The chemical structure of 5-bromo-N-methylisoquinolin-1-amine consists of an isoquinoline ring system with a bromine atom at the 5-position and a methylamine group at the 1-position. The isoquinoline scaffold is a well-studied framework in drug discovery, often associated with potent bioactive molecules. The bromine substitution at the 5-position can influence the compound's lipophilicity and metabolic stability, while the N-methylamine group can enhance its binding affinity to specific receptors or enzymes.
Recent studies have explored the potential of 5-bromo-N-methylisoquinolin-1-amine in various biological contexts. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 5-bromo-N-methylisoquinolin-1-amine could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 5-bromo-N-methylisoquinolin-1-amine has shown potential as an anticancer agent. A study published in Cancer Research reported that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves inducing apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. These findings highlight the compound's potential as a novel anticancer agent with a unique mechanism of action.
The neuroprotective properties of 5-bromo-N-methylisoquinolin-1-amine have also been investigated. In a study published in Neuropharmacology, researchers found that this compound protected neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective effect could have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 5-bromo-N-methylisoquinolin-1-amine has been evaluated in preclinical studies to assess its suitability for further development. These studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rate. Additionally, it has demonstrated low toxicity in animal models, making it a promising candidate for clinical trials.
The synthesis of 5-bromo-N-methylisoquinolin-1-amine has been optimized to improve yield and purity. One common synthetic route involves the condensation of 2-bromobenzaldehyde with methylamine followed by cyclization to form the isoquinoline ring. This method provides a scalable and cost-effective approach to producing high-quality material for research and development purposes.
In conclusion, 5-bromo-N-methylisoquinolin-1-amine (CAS No. 1330755-83-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, anticancer, and neuroprotective properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, solidifying its position as an important molecule in modern drug discovery.
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